molecular formula C22H20ClN3O3 B299442 2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Cat. No. B299442
M. Wt: 409.9 g/mol
InChI Key: PIPRYGMJFXCPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been widely used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Mechanism of Action

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Inhibition of angiogenesis can lead to tumor starvation and cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, leading to tumor starvation and cell death. Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties. Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use.

Advantages and Limitations for Lab Experiments

Sorafenib is a potent and selective inhibitor of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It has been extensively studied in vitro and in vivo for its anticancer properties. However, Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use. In addition, Sorafenib has been shown to have off-target effects, which may affect the interpretation of experimental results.

Future Directions

Sorafenib has shown promising results in the treatment of various types of cancer. However, its clinical use is limited by its hepatotoxicity and off-target effects. Future research should focus on the development of more selective and less toxic kinase inhibitors. In addition, the combination of Sorafenib with other anticancer agents may enhance its anticancer properties and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of Sorafenib and to identify biomarkers for patient selection and treatment monitoring.

Synthesis Methods

Sorafenib is synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2,3-dimethyl-2-butene-1-ol to form 4-chloro-3-nitrobenzyl alcohol. The alcohol is then reduced with hydrogen gas in the presence of a palladium catalyst to form 4-chloro-3-aminobenzyl alcohol. The resulting alcohol is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then coupled with 2-(3-chloro-2-methylphenylamino)-2-oxoethyl trifluoromethanesulfonate to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated in clinical trials for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.

properties

Product Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-14-10-11-20(24-12-14)26-22(28)16-6-3-4-9-19(16)29-13-21(27)25-18-8-5-7-17(23)15(18)2/h3-12H,13H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

PIPRYGMJFXCPMN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.